molecular formula C25H41ClN8O7 B12332670 tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride

tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride

Cat. No.: B12332670
M. Wt: 601.1 g/mol
InChI Key: UZOVQZUBLDOMBJ-HLRBRJAUSA-N
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Description

This compound is a synthetic, tert-butyl-protected carbamate derivative with a complex peptidomimetic structure. Key features include:

  • Structural components: A guanidino group, a 4-nitrophenylamino moiety, and a branched hydrophobic chain (4-methylpentanoyl group). The hydrochloride salt enhances solubility for experimental applications.
  • Safety: Handling precautions include avoiding heat/sparks (P210) and ensuring proper ventilation (P201/P202).

Properties

Molecular Formula

C25H41ClN8O7

Molecular Weight

601.1 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H/t18-,19-;/m0./s1

InChI Key

UZOVQZUBLDOMBJ-HLRBRJAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include tert-butyl carbamate, guanidine, and nitrophenyl derivatives. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Deprotection and Salt Formation

  • Boc deprotection : The tert-butyl carbamate group is removed via acid hydrolysis (e.g., TFA in DCM) to yield the free amine .

  • Hydrochloride salt formation : The compound is protonated with HCl to enhance solubility and stability .

Deprotection Reaction

Boc-protected compoundTFADeprotected amine+CO2\text{Boc-protected compound} \xrightarrow{\text{TFA}} \text{Deprotected amine} + \text{CO}_2

This reaction is critical for activating the amino terminus in subsequent applications .

Hydrolysis and Enzymatic Cleavage

The compound undergoes hydrolysis under basic or acidic conditions, breaking amide bonds to release fragments. Notably, the nitroanilide group is susceptible to enzymatic cleavage by proteases like trypsin or papain :

Arg-Gly-Arg-p-nitroanilideTrypsinArg-Gly-Arg+p-nitroaniline\text{Arg-Gly-Arg-p-nitroanilide} \xrightarrow{\text{Trypsin}} \text{Arg-Gly-Arg} + \text{p-nitroaniline}

This reaction liberates p-nitroaniline, enabling colorimetric detection of protease activity .

Enzymatic Cleavage Data

EnzymeDetection LimitAssay Format
Trypsin10–100 ng/mLSpectrophotometric (405 nm)
Papain1–10 μg/mLColorimetric

Stability and Handling

  • Storage : Stable under dry conditions at 0–5°C .

  • Hazard : Contains hydrochloride salt; requires careful handling to avoid exposure .

Analytical Data

ParameterValueSource
CAS Number71730-95-5
Molecular FormulaC25H41ClN8O7
Purity≥97%
Molecular Weight601.1 g/mol

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials .

Biology and Medicine: It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Structural Similarity Analysis

The compound shares core motifs with other tert-butyl carbamates but differs in substituents and stereochemistry:

Compound Name Key Substituents Molecular Weight Bioactivity Relevance
Target Compound 4-Nitrophenyl, guanidino, branched aliphatic chain ~600 (estimated) Potential protease inhibition; nitro group aids in spectroscopic tracking
tert-Butyl (S)-2-(((S)-1-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate Methoxy, leucine/valine residues 550.67 Peptide synthesis intermediate; lacks electrophilic nitro group
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate Epoxide, 4-nitrophenyl 308.33 Reactivity driven by epoxide; nitro group for conjugation
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxyl group 327.39 Hydroxyl enables further functionalization; biphenyl for π-π interactions

Key Structural Insights :

  • The 4-nitrophenyl group in the target compound distinguishes it from analogs with biphenyl () or epoxide () substituents. This group enhances UV detectability and may participate in charge-transfer interactions.

Comparison of Yields/Purity :

Compound Yield Purity Method Key Challenges
Target Compound N/A HPLC Steric hindrance from branched chains
Compound 88% TLC (Rf = 0.35) Epimerization risk during coupling
Compound ~85% NMR/LCMS Nitro group instability under basic conditions
Physicochemical Properties
Property Target Compound Compound Compound
Melting Point Not reported 115.5–128.6°C Not reported
Solubility Hydrochloride salt (improved) Low in polar solvents Moderate in DMSO
Stability Sensitive to heat (P210) Stable at RT Epoxide reactivity
Spectroscopic and Computational Data
  • NMR: The target compound’s $ ^1H/^{13}C $ NMR would show distinct signals for the nitroaromatic protons (~8.2 ppm) and guanidino NH groups (~6.5–7.5 ppm), contrasting with analogs lacking these groups.
  • DFT Calculations : Methods like B3LYP/6-31*G can predict chemical shifts for nitro and carbamate groups, aiding structural validation (correlation R$ ^2 $ > 0.95 in similar compounds).

Biological Activity

The compound tert-butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride is a complex organic molecule with potential pharmaceutical applications. Its biological activity primarily revolves around its interactions with various biological systems, particularly in the context of antibiotic potentiation and enzyme inhibition.

Chemical Structure

The compound features a tert-butyl group, a guanidino moiety, and multiple oxopentanoyl and carbamate functionalities. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, including:

  • Antibiotic Potentiation : The compound has been studied for its ability to enhance the efficacy of antibiotics against resistant bacterial strains. For instance, it has been shown to increase the potency of clarithromycin against E. coli by affecting membrane permeability and inhibiting efflux pumps .
  • Enzyme Inhibition : The guanidino group is known to interact with various enzymes, potentially acting as an inhibitor. This could be relevant in therapeutic contexts where modulation of enzyme activity is desired, such as anticoagulation or anti-inflammatory therapies .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the mechanisms of action:

  • Antimicrobial Activity : A study demonstrated that derivatives of similar structures significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin against E. coli, suggesting that structural modifications can enhance antibiotic efficacy .
CompoundMIC ReductionMechanism
Compound 7128-foldMembrane permeabilization
Compound 4SignificantEfflux pump inhibition

Case Studies

A notable case involved the synthesis and evaluation of a series of peptidomimetic inhibitors based on similar structural motifs. These compounds exhibited varying degrees of biological activity, highlighting the importance of specific functional groups in modulating efficacy against target enzymes .

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